molecular formula C9H5F3O B8212585 1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene

1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene

Cat. No.: B8212585
M. Wt: 186.13 g/mol
InChI Key: LHJNPDOPSBQNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene is an organic compound characterized by the presence of difluoromethoxy, ethynyl, and fluorobenzene groups

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene typically involves the introduction of difluoromethoxy and ethynyl groups onto a fluorobenzene ring. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group, followed by ethynylation reactions to attach the ethynyl group. Industrial production methods often employ metal-based catalysts to facilitate these transformations under controlled conditions .

Chemical Reactions Analysis

1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and dimethyl sulfoxide, and catalysts such as palladium on carbon and copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets within proteins, while the ethynyl group can form covalent bonds with nucleophilic residues .

Comparison with Similar Compounds

1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(difluoromethoxy)-4-ethynyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O/c1-2-6-3-4-8(7(10)5-6)13-9(11)12/h1,3-5,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJNPDOPSBQNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.